4-phenyl-2H-1,2,4-triazine-3,5-dione
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Overview
Description
4-Phenyl-2H-1,2,4-triazine-3,5-dione, also known as PTAD, is an azodicarbonyl compound . It is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .
Synthesis Analysis
The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The synthesis starts from hydrazine and diethyl carbonate. The product of this step is reacted with phenyl isocyanate and subsequently transformed to the 4-Phenylurazol . PTAD can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical and Chemical Properties Analysis
PTAD is a red solid with a molar mass of 175.15. It has a melting point of 165 °C (329 °F; 438 K) .Scientific Research Applications
Anticoccidial Properties
- Comparative Molecular Field Analysis (CoMFA): This study employed CoMFA to correlate the physical properties of triazines with their anticoccidial potencies, providing significant insights into factors governing potency (McFarland, 1992).
Antibacterial Evaluation
- Synthesis and Antibacterial Activity: A series of 6-substituted 1,2,4-triazines were synthesized and evaluated for their antibacterial activity against various microorganisms, showcasing the potential of triazines in antimicrobial research (Huang & Lee, 2011).
Oxidizing Agent
- Use in Oxidation Reactions: The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was used as an effective oxidizing agent for the oxidation of pyrazolines, demonstrating its utility in chemical synthesis (Zolfigol et al., 2006).
Crystal Structure Analysis
- Synthesis and X-Ray Diffraction: The crystal structure of certain triazine derivatives was analyzed, providing insights into their molecular arrangement and reactivity (Qing-min et al., 2004).
Photocatalysis
- Visible-Light-Induced Reactions: This research developed a method to synthesize 6-oxyalkylated 1,2,4-triazines via visible-light-induced cross-dehydrogenative coupling, illustrating the compound's role in green chemistry and photocatalysis (Tan et al., 2022).
Quantitative Structure-Activity Relationships
- Linear Discriminant and Multiple Regression Analyses: These analyses explored the relationships between the structures of anticoccidial triazines and their activities, further contributing to the understanding of their bioactive properties (McFarland, Cooper, & Newcomb, 1991).
Synthetic Transformations
- Fused Triazine Systems: The study focused on synthesizing benzoyl and benzyl derivatives of triazines and exploring their transformation into fused triazine systems, highlighting the versatility of triazines in organic synthesis (Massry, 2003).
Diels-Alder Reactions
- Alternating Copolymers: The compound 4-Phenyl-l,2,4-triazoline-3,5-dione showcased exceptional reactivity in Diels-Alder reactions, underscoring its potential in polymer chemistry (Mallakpour & Butler, 1985).
Mechanism of Action
Safety and Hazards
When handling PTAD, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
4-phenyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8-6-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDDFVTQDOTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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